5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-3-2-12-6-4(3)5(10)8-7(11)9-6/h2H,1H3,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLYBNGAWZCMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures. One common method includes the cyclization of appropriate thiophene derivatives with pyrimidine precursors. For instance, the reaction of 2-aminothiophene-3-carboxylic acid with ethyl 1,3,5-triazine-2,4,6-tricarboxylate under acidic conditions can yield the desired thienopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed carbonylation reactions. For example, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method, achieving yields of 63-71% .
Chemical Reactions Analysis
Substitution Reactions at the Sulfanyl Group
The sulfanyl group undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.
Key Reactions:
-
Arylthio Substitution :
Reaction with aryl halides via Ullmann coupling (CuI, DMF, 120°C) replaces the sulfanyl group with arylthio moieties. For example:Yields range from 34% to 86%, depending on the aryl halide and reaction optimization .
-
Hydrazonoyl Halide Reactions :
Treatment with hydrazonoyl halides (e.g., benzofuran-2-yl derivatives) in chloroform with triethylamine forms fused triazolo- or tetrazine-pyrimidines (Fig. 1) .
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones.
Reagents and Outcomes:
-
m-Chloroperbenzoic acid (mCPBA) :
Mild oxidation in dichloromethane at 0°C converts -SH to sulfoxide (-SO-) with >90% selectivity . -
Hydrogen Peroxide (H₂O₂) :
Prolonged treatment (24 h, RT) fully oxidizes -SH to sulfone (-SO₂-) .
Mechanistic Pathway :
Cyclization and Coupling Reactions
The thieno[2,3-d]pyrimidinone scaffold participates in annulation and cross-coupling reactions.
Notable Examples:
-
FeCl₃-SiO₂ Catalyzed Cyclization :
Reaction with 3-acetyl-2H-chromen-2-one in ethanol under reflux forms a chromeno-pyrazolo-pyridinone hybrid (75% yield, Fig. 2) . -
Suzuki Coupling :
Brominated derivatives (e.g., 5-bromo-5-methyl analog) couple with phenylboronic acids to install aryl groups at position 5 .
Biological Activity Correlations
Modified derivatives exhibit pharmacological relevance:
-
Dual TS/DHFR Inhibition :
2-Amino-4-oxo-thieno[2,3-d]pyrimidines with arylthio substituents show nanomolar IC₅₀ values against thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . -
Antitumor Activity :
Hybrids like 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one demonstrate cytotoxicity against tumor cell lines (GI₅₀ = 10⁻⁶–10⁻⁷ M) .
Structural and Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one exhibit anticancer properties. A study identified small molecule inhibitors targeting specific enzymes involved in cancer metabolism. These inhibitors showed promising results in inhibiting the growth of cancer cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. For instance, studies have indicated that certain derivatives possess significant antibacterial effects, making them candidates for developing new antibiotics . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Various modifications to the core structure have been explored to enhance potency and selectivity against target enzymes or receptors.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methylation at position 5 | Increased anticancer activity | |
| Substitution at position 2 | Enhanced antimicrobial properties |
Case Studies
Inhibitor Development
A notable case study involved the synthesis of a series of thieno[2,3-d]pyrimidin derivatives, including this compound. These compounds were tested for their ability to inhibit phosphoserine phosphatase (EhPSP), an enzyme implicated in several diseases. The study found that specific modifications led to improved inhibitory effects, showcasing the compound's potential as a lead structure for drug development .
Pharmacological Profiling
In another research effort, pharmacological profiling of this compound was conducted to assess its safety and efficacy in preclinical models. Results indicated favorable pharmacokinetic properties and low toxicity levels, supporting further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Insights :
- Substituents at positions 2, 3, and 5 significantly influence synthetic complexity and yield.
- Catalytic methods (e.g., FeCl3-SiO2) simplify purification but may require longer reaction times .
Anticancer Activity
- 5-Methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one: Exhibits moderate activity against melanoma (MDA-MB-435) with GP = −31.02% when substituted with benzylamino groups .
- 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a): Most active analog in its class, showing enhanced cytotoxicity due to hydrophobic benzyl group interactions with kinase domains .
- 2-Amino-6-ethyl-5-(4-fluorophenyl)sulfanyl derivative (2i): Displays IC50 = 12.3 µM against breast cancer (MCF-7), attributed to electron-withdrawing fluorine enhancing target binding .
Antibacterial and Antiviral Activity
- Thieno[2,3-d]pyrimidin-4(3H)-ones with 3,4-dimethylphenyl substituents (e.g., CAS 786728-91-4) show broad-spectrum antibacterial activity, likely due to improved membrane penetration .
Physicochemical Properties
| Property | This compound | 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one | 3-Ethyl-5-methyl-6-phenyl-2-sulfanyl derivative |
|---|---|---|---|
| Melting Point (°C) | 223–225 | 154–156 | 178–180 |
| Solubility | Low in water; soluble in DMSO | Moderate in ethanol | High in chloroform |
| LogP | 2.8 | 3.1 | 2.5 |
Structural Impact :
Structure-Activity Relationships (SAR)
- Position 2 : Sulfanyl (-SH) or alkylsulfanyl groups improve kinase inhibition by forming hydrogen bonds with ATP-binding pockets .
- Position 5 : Aromatic substituents (e.g., phenyl, 4-fluorophenyl) enhance anticancer activity through π-π stacking with hydrophobic residues .
- Position 3 : Allyl or propyl groups increase conformational flexibility, improving binding to flexible enzyme active sites .
Biological Activity
5-Methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound this compound features a thieno[2,3-d]pyrimidine scaffold, which is known for its versatility in drug design. The presence of a methyl group at the 5-position and a sulfanyl group enhances its biological properties.
Synthesis
The synthesis of this compound has been achieved through various methods, often involving the cyclization of appropriate precursors. A notable route includes the reaction of 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one with thiol derivatives to introduce the sulfanyl group, yielding the target compound in good yields .
Antitumor Activity
Research has shown that this compound exhibits promising antitumor activity. In vitro studies indicate that this compound acts as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes involved in nucleotide synthesis and cell proliferation. The compound demonstrated IC50 values in the low micromolar range (10^-8 M), indicating potent inhibitory effects against cancer cell lines .
The mechanism underlying its antitumor effects involves the inhibition of folate-dependent enzymes, which are crucial for DNA synthesis. By targeting both TS and DHFR, this compound disrupts the synthesis of nucleotides necessary for rapid cell division seen in tumors .
Pharmacokinetics and Selectivity
Recent studies have explored the pharmacokinetic properties of this compound. It has been found to possess favorable characteristics such as good brain penetration and selectivity against other kinases, making it a potential candidate for further development in treating various cancers .
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Gangjee et al. reported that compounds similar to this compound showed significant growth inhibition across various human tumor cell lines with GI50 values ranging from to M .
- Selectivity Profiles : In a comparative analysis against over 150 kinases, derivatives of this compound exhibited selective inhibition patterns, highlighting its potential as a targeted therapeutic agent .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
